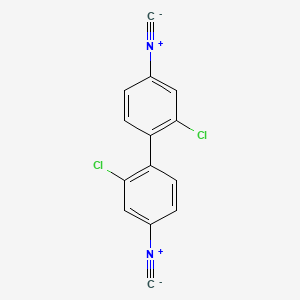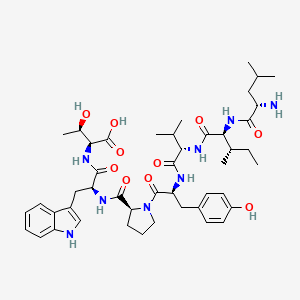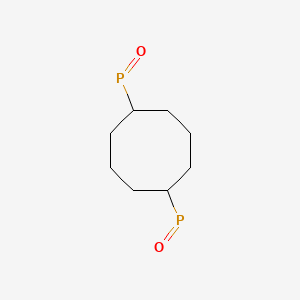
1,5-Diphosphorosocyclooctane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Diphosphorosocyclooctane is a chemical compound with the molecular formula C8H16P2 It is a cyclic compound containing two phosphorus atoms at the 1 and 5 positions of the cyclooctane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diphosphorosocyclooctane typically involves the reaction of cyclooctane with phosphorus-containing reagents under specific conditions. One common method is the reaction of cyclooctane with phosphorus trichloride (PCl3) in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the phosphorus atoms. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Diphosphorosocyclooctane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphorus atoms to lower oxidation states.
Substitution: The phosphorus atoms can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles such as alkyl halides (R-X) can react with the phosphorus atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound with hydrogen peroxide can yield phosphine oxides, while reduction with lithium aluminum hydride can produce phosphines.
Aplicaciones Científicas De Investigación
1,5-Diphosphorosocyclooctane has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes can be studied for their catalytic properties.
Biology: The compound can be used in the synthesis of biologically active molecules, such as phosphine-containing drugs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphorus metabolism.
Industry: It is used in the production of flame retardants and other phosphorus-containing materials.
Mecanismo De Acción
The mechanism of action of 1,5-Diphosphorosocyclooctane involves its ability to coordinate with metal ions and participate in redox reactions. The phosphorus atoms in the compound can donate electron pairs to form stable complexes with transition metals. These complexes can then undergo various catalytic reactions, such as hydrogenation and oxidation, depending on the specific metal and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Diiodocyclooctane: A similar compound with iodine atoms instead of phosphorus.
1,5-Dichlorocyclooctane: Contains chlorine atoms at the 1 and 5 positions.
1,5-Dibromocyclooctane: Contains bromine atoms at the 1 and 5 positions.
Uniqueness
1,5-Diphosphorosocyclooctane is unique due to the presence of phosphorus atoms, which impart distinct chemical properties compared to halogenated analogs. The ability of phosphorus to form stable complexes with metals and participate in redox reactions makes this compound particularly valuable in catalysis and other applications.
Propiedades
Número CAS |
917599-56-5 |
|---|---|
Fórmula molecular |
C8H14O2P2 |
Peso molecular |
204.14 g/mol |
Nombre IUPAC |
1,5-diphosphorosocyclooctane |
InChI |
InChI=1S/C8H14O2P2/c9-11-7-3-1-4-8(12-10)6-2-5-7/h7-8H,1-6H2 |
Clave InChI |
KFNXUDZKINKKOV-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCCC(C1)P=O)P=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carbamic acid, N-[4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-, phenyl ester](/img/structure/B12617946.png)
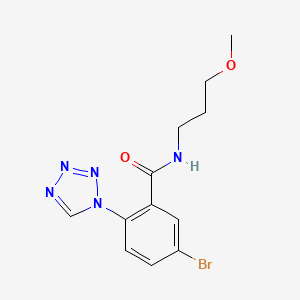
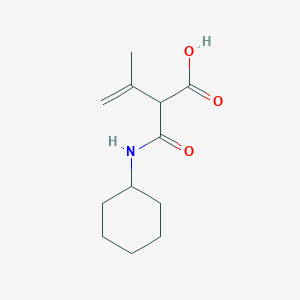
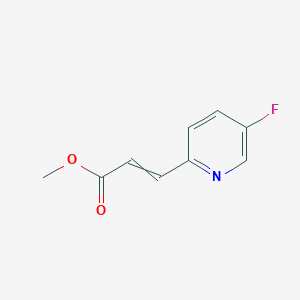
![Ethyl {2-[(2-aminoethyl)carbamoyl]phenoxy}acetate](/img/structure/B12617966.png)
![N-[2-(1H-Indol-2-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12617969.png)
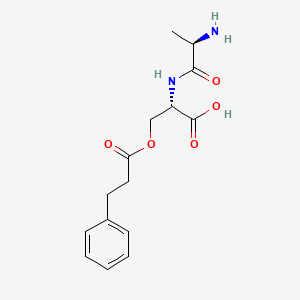
![(8S,9S,10R,11S,13S,14S,17R)-17-(2-tert-butylsulfanylcarbothioylsulfanylacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12617987.png)
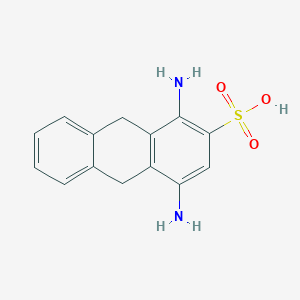
![4-[2-(Ethylsulfanyl)ethenyl]benzaldehyde](/img/structure/B12618001.png)
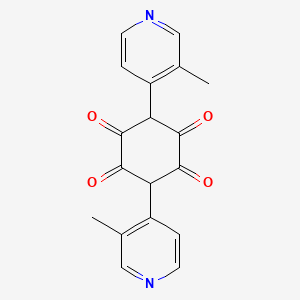
![1-(2-Oxo-2-phenothiazin-10-yl-ethyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B12618005.png)
